molecular formula C7H4Cl3FO B3101901 1-Fluoro-2-(trichloromethoxy)benzene CAS No. 1404194-87-1

1-Fluoro-2-(trichloromethoxy)benzene

Cat. No.: B3101901
CAS No.: 1404194-87-1
M. Wt: 229.5 g/mol
InChI Key: VZGDKTVMRWFXPA-UHFFFAOYSA-N
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Description

1-Fluoro-2-(trichloromethoxy)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with a fluorine atom at position 1 and a trichloromethoxy group (-OCHCl₃) at position 2.

Properties

IUPAC Name

1-fluoro-2-(trichloromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl3FO/c8-7(9,10)12-6-4-2-1-3-5(6)11/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGDKTVMRWFXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(Cl)(Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl3FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

This is followed by fluoridation of the chlorination product using anhydrous hydrogen fluoride . The reaction conditions include maintaining a temperature of 80°C for 4-6 hours, resulting in the formation of the desired compound along with hydrochloric acid as a byproduct .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. The use of alternative solvents and catalysts can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

1-Fluoro-2-(trichloromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the fluoro or trichloromethoxy groups can be replaced by other substituents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Scientific Research Applications

1-Fluoro-2-(trichloromethoxy)benzene has diverse applications in scientific research:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, contributing to the development of new drugs with potential therapeutic benefits.

    Agrochemicals: The compound is utilized in the production of pesticides and herbicides, enhancing crop protection and yield.

    Material Science: Its unique chemical properties make it valuable in the development of advanced materials, including liquid crystals and electronic chemicals.

Mechanism of Action

The mechanism of action of 1-Fluoro-2-(trichloromethoxy)benzene involves its interaction with specific molecular targets and pathways. In pharmaceuticals, it may act by inhibiting or activating certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the compound’s structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs of 1-fluoro-2-(trichloromethoxy)benzene, highlighting differences in substituents and their positions:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key References
This compound -F (1), -OCHCl₃ (2) C₇H₄Cl₃FO 245.47
1-Fluoro-4-nitro-2-(trichloromethoxy)benzene -F (1), -OCHCl₃ (2), -NO₂ (4) C₇H₃Cl₃FNO₃ 290.46
1-Chloro-2-fluoro-5-nitro-4-(trichloromethoxy)benzene -Cl (1), -F (2), -OCHCl₃ (4), -NO₂ (5) C₇H₂Cl₄FNO₃ 339.89
1-Fluoro-3-(trifluoromethoxy)benzene -F (1), -OCF₃ (3) C₇H₄F₄O 184.10
1-Fluoro-2-(phenylmethoxy)-4-(trifluoromethyl)benzene -F (1), -OCH₂C₆H₅ (2), -CF₃ (4) C₁₄H₁₀F₄O 286.23

Key Observations :

  • Nitro Derivatives : Addition of a nitro group (e.g., in ) increases molecular weight and introduces strong electron-withdrawing effects, enhancing reactivity toward reduction or electrophilic attack.
  • Chloro vs. Fluoro : Chlorine substituents (e.g., ) introduce steric hindrance and alter electronic properties compared to fluorine, affecting solubility and intermolecular interactions.
Physicochemical Properties
  • Polarity and Solubility : The trichloromethoxy group increases hydrophobicity compared to trifluoromethoxy analogs, likely reducing aqueous solubility. Nitro-substituted derivatives (e.g., ) exhibit even lower solubility due to increased molecular weight and polarity .
  • Thermal Stability : Trichloromethoxy groups may confer lower thermal stability than trifluoromethoxy groups due to weaker C-Cl bonds compared to C-F bonds .

Biological Activity

1-Fluoro-2-(trichloromethoxy)benzene is an organic compound characterized by its unique structure, which includes a fluorine atom and a trichloromethoxy group attached to a benzene ring. This compound has garnered interest in various fields, particularly in chemistry and biology, due to its potential biological activities and applications in medicinal chemistry.

The molecular formula of this compound is C7H3Cl3FC_7H_3Cl_3F. The synthesis typically involves electrophilic substitution reactions, where the introduction of the fluorine atom can be achieved through reagents such as Selectfluor. The trichloromethoxy group is introduced via reactions involving trichloromethyl chloroformate and suitable bases. These methods are optimized for yield and purity in industrial settings.

The biological activity of this compound is largely attributed to its functional groups, which influence its reactivity and interactions with biological targets. The nitro group can participate in redox reactions, while the fluorine and trichloromethoxy groups may enhance binding affinity to various biomolecules. This compound's mechanism of action can modulate biochemical pathways, affecting cellular processes.

Biological Activity

Recent studies have explored the biological activity of this compound, particularly its antimicrobial properties. For example, compounds with similar structures have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potency comparable to established antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity Comparison

CompoundMIC (μg/mL) against S. aureusMIC (μg/mL) against E. coli
This compoundTBDTBD
Ciprofloxacin6.250.391
Compound with similar structure0.1950.391

Case Studies

  • Antibacterial Efficacy : A study evaluated the efficacy of various derivatives of fluoro-substituted benzene compounds, including those similar to this compound. The results indicated that structural modifications significantly impacted antibacterial activity, with some derivatives exhibiting MIC values lower than those of traditional antibiotics .
  • Biodegradation Studies : Research has also focused on the biodegradation pathways of fluorinated compounds like this compound. Microbial degradation studies revealed that certain strains of bacteria could effectively defluorinate these compounds, suggesting potential environmental implications and pathways for bioremediation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Fluoro-2-(trichloromethoxy)benzene
Reactant of Route 2
1-Fluoro-2-(trichloromethoxy)benzene

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